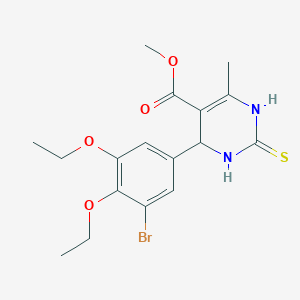
methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, commonly known as BDMC, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. BDMC has been shown to possess several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of BDMC is not fully understood. However, several studies have suggested that BDMC exerts its biological activities through the modulation of various signaling pathways. BDMC has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell survival. BDMC has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, BDMC has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects
BDMC has been shown to possess several biochemical and physiological effects. BDMC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDMC has also been shown to possess anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, BDMC has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDMC in lab experiments is its low toxicity and high solubility in water. BDMC can be easily synthesized in the lab, and its purity can be increased using various purification techniques. However, one of the limitations of using BDMC in lab experiments is its low stability in the presence of light and air. Additionally, BDMC can be difficult to handle due to its high reactivity with various chemical reagents.
Orientations Futures
There are several future directions for the research on BDMC. One of the future directions is the development of BDMC-based drugs for the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, future research can focus on the optimization of the synthesis method of BDMC to increase its yield and purity. Furthermore, future research can focus on the elucidation of the exact mechanism of action of BDMC and the identification of its molecular targets. Finally, future research can focus on the development of new derivatives of BDMC with improved biological activities and pharmacokinetic properties.
Conclusion
In conclusion, BDMC is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. BDMC possesses several biological activities, including anti-inflammatory, antioxidant, and anticancer properties. BDMC can be synthesized using a multistep process, and its purity can be increased using various purification techniques. BDMC has several advantages and limitations for lab experiments, and there are several future directions for the research on BDMC. Overall, BDMC is a promising candidate for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
BDMC can be synthesized using a multistep process involving the condensation of 3-bromo-4,5-diethoxybenzaldehyde with thiourea, followed by the reaction with methyl acetoacetate. The final step involves the reaction of the resulting intermediate with methyl iodide to form BDMC. The overall yield of the synthesis is around 40%, and the purity of the compound can be increased using various purification techniques, such as column chromatography.
Applications De Recherche Scientifique
BDMC has been extensively studied for its potential therapeutic applications. Several studies have shown that BDMC possesses anticancer properties and can induce apoptosis in cancer cells. BDMC has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, BDMC has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
|---|---|
Formule moléculaire |
C17H21BrN2O4S |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O4S/c1-5-23-12-8-10(7-11(18)15(12)24-6-2)14-13(16(21)22-4)9(3)19-17(25)20-14/h7-8,14H,5-6H2,1-4H3,(H2,19,20,25) |
Clé InChI |
XVYQTJKELHWZBY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)Br)OCC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
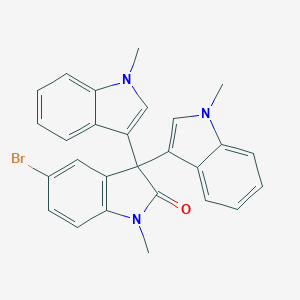
![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
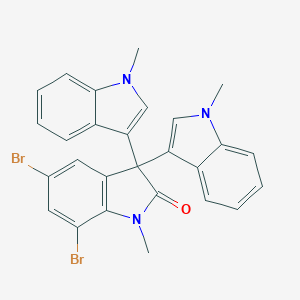

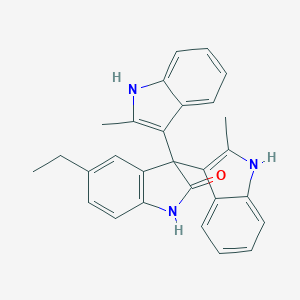
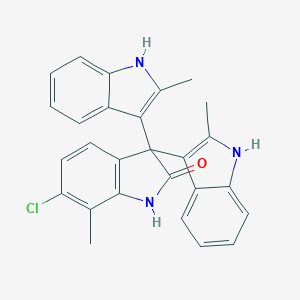
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307436.png)
![4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B307437.png)
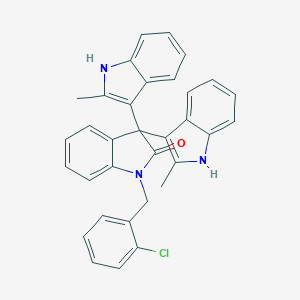
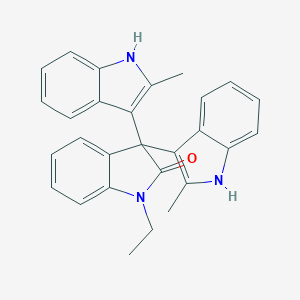
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether](/img/structure/B307442.png)